molecular formula C15H21BrN2O2 B14085932 Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate

Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate

Cat. No.: B14085932
M. Wt: 341.24 g/mol
InChI Key: VQSBSMRNHPPEIR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring substituted with a brominated pyridine moiety and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized forms of the piperidine ring or the pyridine moiety.

    Reduction: Reduced forms of the piperidine ring or the pyridine moiety.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated pyridine derivatives on biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

ethyl 2-[1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl]acetate

InChI

InChI=1S/C15H21BrN2O2/c1-3-20-15(19)10-12-6-8-18(9-7-12)14-5-4-13(16)11(2)17-14/h4-5,12H,3,6-10H2,1-2H3

InChI Key

VQSBSMRNHPPEIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=NC(=C(C=C2)Br)C

Origin of Product

United States

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